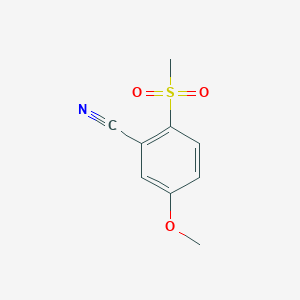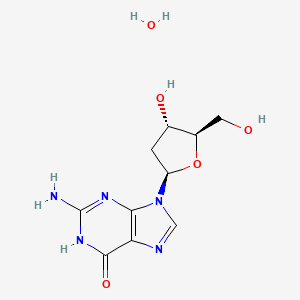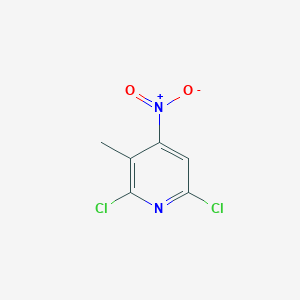![molecular formula C10H9BrN2O2 B6592493 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester CAS No. 2097068-59-0](/img/structure/B6592493.png)
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 2097068-59-0. It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-3-4-9-12-5-7(11)6-13(8)9/h3-6H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 269.1 .Mechanism of Action
The mechanism of action of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and signaling pathways in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It also has neuroprotective properties and has been shown to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is its versatility. It can be used in various applications, including drug development, biochemical assays, and cell culture experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester. One of the most promising is the development of new drugs and therapies based on this compound. Researchers are also investigating its potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, studies are underway to determine the compound's mechanism of action and its effects on various cellular processes.
Synthesis Methods
The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves a series of chemical reactions. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with ethyl 3-aminocrotonate in the presence of a base to form 2-ethyl-4,5-dinitro-3-pyrrolin-1-yl-pyrimidine. This compound is then reacted with hydrobromic acid to form 3-bromo-2-ethyl-4,5-dinitro-pyrrole. Finally, the compound is reduced using sodium dithionite to obtain this compound.
Scientific Research Applications
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It is also used in the development of new drugs and therapies.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
properties
IUPAC Name |
ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-4-9-12-5-7(11)6-13(8)9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULEIWULSBAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)


![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)
![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)






![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)

